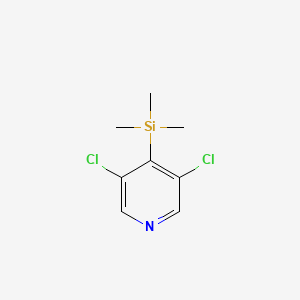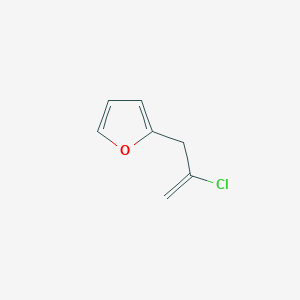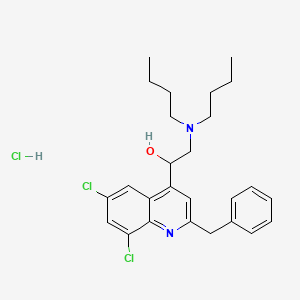![molecular formula C11H16ClN5 B12640633 {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amido-nitrile precursor in the presence of a suitable catalyst, such as nickel, under mild reaction conditions . The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted tetrazoles .
Applications De Recherche Scientifique
{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazoles: These compounds share a similar nitrogen-rich ring structure but differ in the arrangement of nitrogen atoms.
Pyrazoles: Another class of heterocycles with a five-membered ring containing two nitrogen atoms.
Uniqueness
What sets {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride apart is its specific substitution pattern and the presence of the isopropylphenyl group, which can enhance its lipophilicity and biological activity compared to other tetrazoles .
Propriétés
Formule moléculaire |
C11H16ClN5 |
|---|---|
Poids moléculaire |
253.73 g/mol |
Nom IUPAC |
[1-(4-propan-2-ylphenyl)tetrazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N5.ClH/c1-8(2)9-3-5-10(6-4-9)16-11(7-12)13-14-15-16;/h3-6,8H,7,12H2,1-2H3;1H |
Clé InChI |
BOGKEUZYCLJSHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)




![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)





![3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one](/img/structure/B12640634.png)

